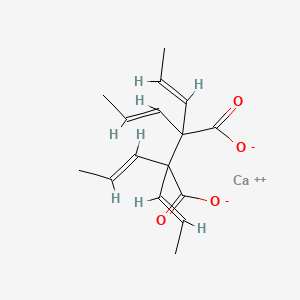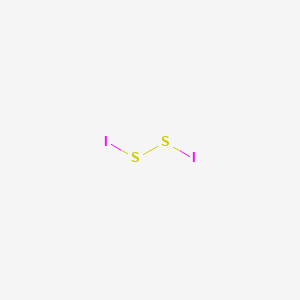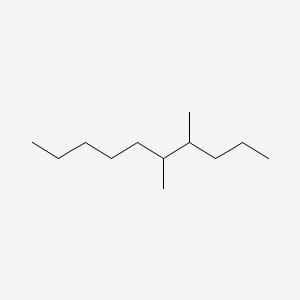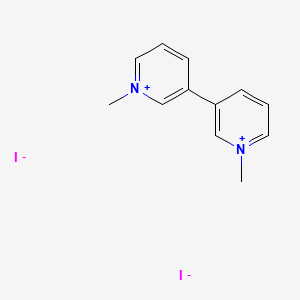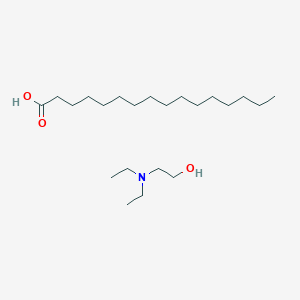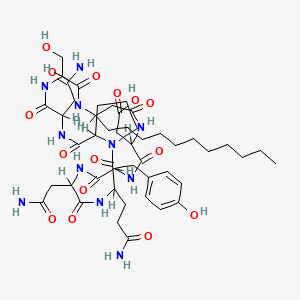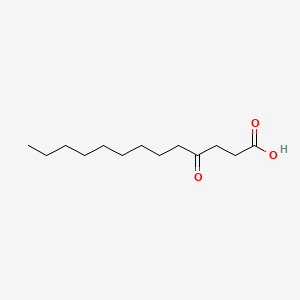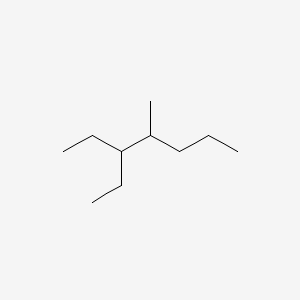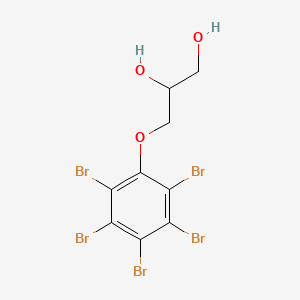
3-(Pentabromophenoxy)propane-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Pentabromophenoxy)propane-1,2-diol is a brominated flame retardant compound with the molecular formula C9H7Br5O3. It is known for its high bromine content, which contributes to its effectiveness in reducing flammability in various materials. This compound is used in a variety of applications, including electronics, textiles, and construction materials, to enhance fire safety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pentabromophenoxy)propane-1,2-diol typically involves the bromination of phenoxypropanediol. The process begins with the preparation of phenoxypropanediol, which is then subjected to bromination using bromine or a bromine-containing reagent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent side reactions.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This allows for better control over reaction parameters and improved yield. The bromination reaction is carefully monitored to ensure complete conversion of the starting material and to minimize the formation of by-products. The final product is purified through recrystallization or chromatography to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Pentabromophenoxy)propane-1,2-diol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form carbonyl compounds.
Reduction: The bromine atoms can be reduced to form less brominated derivatives.
Substitution: The bromine atoms can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of less brominated derivatives.
Substitution: Formation of substituted derivatives with different functional groups.
Applications De Recherche Scientifique
3-(Pentabromophenoxy)propane-1,2-diol has a wide range of scientific research applications:
Chemistry: Used as a flame retardant additive in polymer chemistry to enhance the fire resistance of materials.
Biology: Studied for its potential effects on biological systems, including its impact on enzyme activity and cellular processes.
Medicine: Investigated for its potential use in medical devices and materials that require flame retardancy.
Industry: Widely used in the electronics industry to improve the fire safety of electronic components and devices.
Mécanisme D'action
The flame retardant properties of 3-(Pentabromophenoxy)propane-1,2-diol are primarily due to the presence of bromine atoms, which release bromine radicals upon heating. These radicals interfere with the combustion process by reacting with free radicals generated during the burning of materials, thereby inhibiting the propagation of flames. The compound also forms a char layer on the surface of the material, which acts as a barrier to heat and oxygen, further reducing flammability.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetrabromobisphenol A: Another brominated flame retardant with similar applications but different chemical structure.
Hexabromocyclododecane: A cyclic brominated flame retardant used in similar applications.
Decabromodiphenyl ether: A brominated flame retardant with a higher bromine content.
Uniqueness
3-(Pentabromophenoxy)propane-1,2-diol is unique due to its specific molecular structure, which provides a balance between high bromine content and functional groups that enhance its reactivity and compatibility with various materials. Its effectiveness as a flame retardant, combined with its versatility in different applications, makes it a valuable compound in the field of fire safety.
Propriétés
Numéro CAS |
75734-94-0 |
|---|---|
Formule moléculaire |
C9H7Br5O3 |
Poids moléculaire |
562.7 g/mol |
Nom IUPAC |
3-(2,3,4,5,6-pentabromophenoxy)propane-1,2-diol |
InChI |
InChI=1S/C9H7Br5O3/c10-4-5(11)7(13)9(8(14)6(4)12)17-2-3(16)1-15/h3,15-16H,1-2H2 |
Clé InChI |
KACYAXNCQAHKOZ-UHFFFAOYSA-N |
SMILES canonique |
C(C(COC1=C(C(=C(C(=C1Br)Br)Br)Br)Br)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



